molecular formula C14H14N6 B2437194 2-Amino-4-(cyanomethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile CAS No. 380570-35-4

2-Amino-4-(cyanomethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile

Cat. No. B2437194
CAS RN: 380570-35-4
M. Wt: 266.308
InChI Key: QASZYONQEHJLPI-UHFFFAOYSA-N
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Description

2-Amino-4-(cyanomethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, also known as 2-cyano-6-piperidinopyridine-3,5-dicarbonitrile (2CPPDC), is a novel, small molecule that has recently been of interest in the scientific community due to its potential applications in a range of fields. 2CPPDC is a synthetic compound that can be synthesized by reacting piperidine with cyanomethyl chloride, followed by reaction with 2-aminopyridine. The result is a highly reactive, nitrogen-containing compound with a range of potential applications.

Scientific Research Applications

Chemical Synthesis and Characterization

The compound has been utilized in various chemical syntheses. For instance, it has been synthesized using a three-component reaction involving malononitrile, 4-methoxybenzaldehyde, and piperidine, yielding novel pyridine derivatives. This process is significant in organic chemistry for creating complex molecules (Wu Feng, 2011).

Multicomponent Reactions and Corrosion Inhibition

A study reports the synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives through one-pot multicomponent condensation reactions. These derivatives have been evaluated as corrosion inhibitors, demonstrating significant efficacy (Naglaa F. H. Mahmoud & Ahmed El-Sewedy, 2018).

Heterocyclic Compound Formation

The compound is integral in the synthesis of various heterocyclic compounds. For example, its reaction with primary amines and formaldehyde has led to the formation of pyrido[1,2-a][1,3,5]triazine derivatives. Such compounds have potential applications in pharmaceuticals and materials science (A. Khrustaleva et al., 2014).

Synthesis of Fused Heterocycles

In another study, the compound was used under phase transfer catalysis conditions to react with various agents, producing new derivatives of fused pyridines. This demonstrates its versatility in synthesizing complex organic structures (H. Abdel-ghany et al., 2016).

Novel Compound Synthesis and Fluorescence Properties

Research also includes the synthesis of novel N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters. These compounds were synthesized through reactions with α-amino acid ester hydrochloride and demonstrated unique fluorescence properties, indicating potential applications in bioimaging and sensors (A. S. Girgis et al., 2004).

properties

IUPAC Name

2-amino-4-(cyanomethyl)-6-piperidin-1-ylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6/c15-5-4-10-11(8-16)13(18)19-14(12(10)9-17)20-6-2-1-3-7-20/h1-4,6-7H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASZYONQEHJLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=C(C(=N2)N)C#N)CC#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(cyanomethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile

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